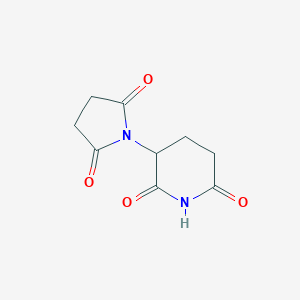
2-Succinimidoglutarimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Succinimidoglutarimide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of glutarimide and has a succinimide group attached to it. It has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-Succinimidoglutarimide is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
2-Succinimidoglutarimide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Succinimidoglutarimide in lab experiments is its potent antitumor activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-Succinimidoglutarimide. One of the most significant areas of research is the development of new drugs based on this compound. This could lead to the development of more effective treatments for various types of cancers. Another area of research is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-Succinimidoglutarimide is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. While there is still much to learn about this compound, it has the potential to lead to the development of more effective treatments for various types of cancers and other diseases.
Synthesemethoden
The synthesis of 2-Succinimidoglutarimide can be achieved through various methods, including the reaction of glutarimide with succinic anhydride in the presence of a catalyst. This reaction results in the formation of 2-Succinimidoglutarimide, which can be purified through various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Succinimidoglutarimide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its potential use in medicinal chemistry. Studies have shown that this compound has potent antitumor activity and can be used in the treatment of various types of cancers.
Eigenschaften
CAS-Nummer |
1608-85-1 |
|---|---|
Produktname |
2-Succinimidoglutarimide |
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C9H10N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12,15) |
InChI-Schlüssel |
HHSYPPYKDPFHGB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |
Andere CAS-Nummern |
19246-23-2 |
Synonyme |
3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



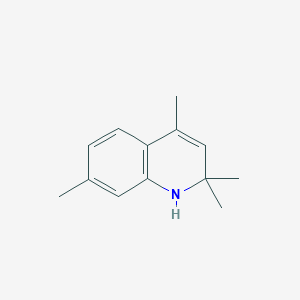
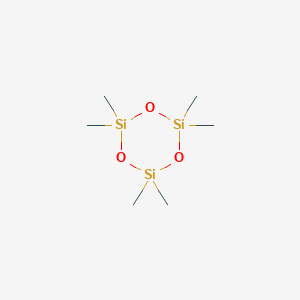
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
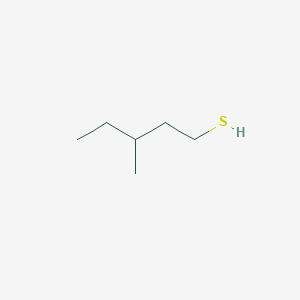
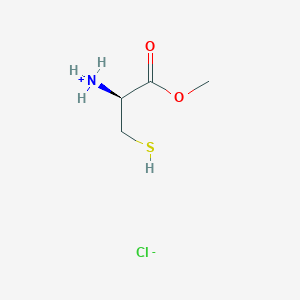
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
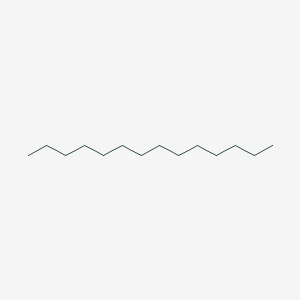
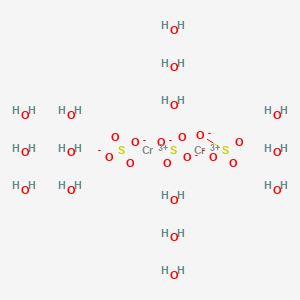
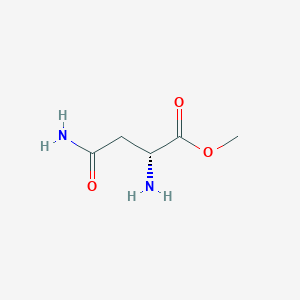
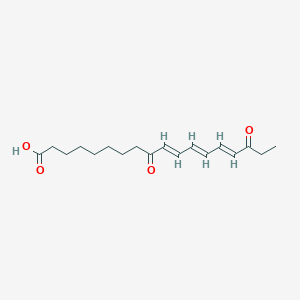
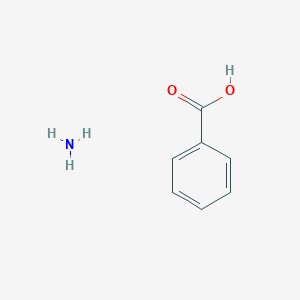


![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)